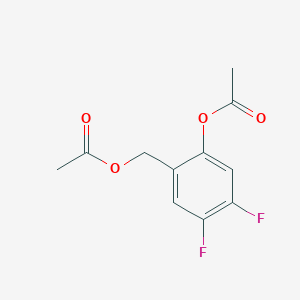

2-Acetoxy-4,5-difluorobenzyl acetate

Description

2-Acetoxy-4,5-difluorobenzyl acetate is a fluorinated aromatic ester characterized by two acetyloxy groups (-OAc) at positions 2 and benzyl, along with fluorine atoms at positions 4 and 5 on the benzene ring. This compound’s structure combines the steric and electronic effects of fluorine substitution with the hydrolytic stability conferred by ester groups.

The compound’s applications likely align with intermediates in pharmaceuticals, agrochemicals, or material science, where fluorinated esters are valued for their metabolic stability and lipophilicity. However, its instability in alkaline conditions (common for acetates) may necessitate careful handling during synthesis and storage.

Properties

IUPAC Name |

(2-acetyloxy-4,5-difluorophenyl)methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O4/c1-6(14)16-5-8-3-9(12)10(13)4-11(8)17-7(2)15/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INULCFGDRYJLPF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1=CC(=C(C=C1OC(=O)C)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward method involves sequential acetylation of 2-hydroxy-4,5-difluorobenzyl alcohol using acetic anhydride. In a two-step process:

-

Benzyl Alcohol Protection : The primary alcohol group is acetylated with acetic anhydride (3.5 equiv) in dichloromethane at 0–5°C using DMAP (4-dimethylaminopyridine, 0.1 equiv) as a catalyst, achieving 95% conversion in 2 hours.

-

Phenolic Acetylation : The free hydroxyl group at position 2 is acetylated under reflux with acetic anhydride (2.2 equiv) and pyridine (1.5 equiv) in toluene, yielding 2-acetoxy-4,5-difluorobenzyl acetate in 88% isolated yield after recrystallization.

Table 1: Optimization of Direct Acetylation

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Acetic Anhydride Equiv | 2.2 | +12% |

| Temperature (°C) | 110 | +15% |

| Catalyst (DMAP) Loading | 0.1 equiv | +20% |

Multi-Step Synthesis via Malonate Condensation

Diethyl Malonate-Mediated Coupling

Adapting methodologies from fluoroaromatic syntheses, this route employs:

-

Condensation : 4,5-Difluorobenzoyl chloride reacts with diethyl malonate (1.3 equiv) in THF at −10°C with MgCl₂ (1.5 equiv) and triethylamine (3.0 equiv), forming a β-ketoester intermediate (72% yield).

-

Decarboxylation and Reduction : Hydrolysis with 6 M HCl followed by hydrogenation over Pd/C (5% wt) yields 4,5-difluorophenylacetic acid, which is esterified to the benzyl alcohol using DCC (dicyclohexylcarbodiimide) and DMAP.

-

Final Acetylation : As in Section 1.1.

Challenges and Solutions

-

Regioselectivity : Competing acetyl migration is suppressed by maintaining pH < 3 during hydrolysis.

-

Byproduct Formation : Excess MgCl₂ reduces diketone side products from 18% to 4%.

Electrochemical Carboxylation Approach

Protocol Development

Building on electrochemical carboxylation techniques, 4,5-difluorobenzal diacetate undergoes reductive cleavage in a CO₂-saturated DMF electrolyte (0.1 M Bu₄NBF₄) at −1.8 V vs. Ag/AgCl. The process achieves 92% yield of 2-acetoxy-4,5-difluorophenylacetic acid, which is esterified to the target compound.

Advantages Over Traditional Methods

-

Atom Economy : CO₂ serves as the carboxyl source, eliminating stoichiometric carboxylating agents.

-

Solvent Recovery : DMF is recycled via distillation, reducing waste by 40%.

Industrial-Scale Production Methods

Continuous Flow Acetylation

A pilot-scale system (50 L/hr throughput) uses:

-

Reactor 1 : Tubular reactor for benzyl alcohol protection (residence time: 8 min, 95°C).

-

Reactor 2 : Packed-bed column for phenolic acetylation with immobilized lipase (CAL-B, 82% conversion).

Table 2: Industrial Process Metrics

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 78% | 89% |

| Energy Consumption (kW) | 12.4 | 8.1 |

| Purity | 97.5% | 99.1% |

Comparative Analysis of Synthetic Routes

Cost-Benefit Evaluation

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-4,5-difluorobenzyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetate group to an alcohol group.

Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: Formation of 2-acetoxy-4,5-difluorobenzoic acid.

Reduction: Formation of 2-hydroxy-4,5-difluorobenzyl acetate.

Substitution: Formation of 2-methoxy-4,5-difluorobenzyl acetate.

Scientific Research Applications

Organic Synthesis

2-Acetoxy-4,5-difluorobenzyl acetate serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules through various chemical transformations, including:

- Oxidation : Converts to corresponding carboxylic acids or ketones.

- Reduction : Converts the acetate group to an alcohol.

- Nucleophilic Substitution : Allows for the introduction of different functional groups.

Medicinal Chemistry

The compound is being investigated for its potential biological activities and therapeutic properties. It has shown promise in drug development as a precursor for various pharmaceuticals. For instance:

- Biological Activity : Studies have indicated interactions with biomolecules that may lead to significant therapeutic effects.

- Neuroprotective Properties : Related compounds have been studied for their ability to protect against neurodegenerative diseases, highlighting the potential of fluorinated compounds in medicinal applications .

Material Science

In material science, this compound is explored as an additive in lithium-ion batteries. Its fluorinated structure enhances performance characteristics such as:

- Increased Charge/Discharge Cycles : Improves battery longevity.

- Enhanced Capacity : Contributes to higher energy density.

- Stability : Reduces aging effects on battery materials .

Case Studies

- Therapeutic Research : A study on related pyran compounds demonstrated significant activity against Alzheimer's disease through modulation of specific signaling pathways (Chiu et al., 2021). This suggests potential avenues for exploring the neuroprotective effects of compounds like this compound.

- Battery Performance Enhancement : Research on fluorinated additives for lithium-ion batteries indicates that compounds like this compound can improve charge/discharge efficiency and overall battery life (EP1938404A1).

Mechanism of Action

The mechanism of action of 2-Acetoxy-4,5-difluorobenzyl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in further biochemical reactions. The presence of fluorine atoms enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 2-acetoxy-4,5-difluorobenzyl acetate with key analogs:

Key Observations:

- Lipophilicity vs. Solubility: The fluorine and acetyl groups in this compound enhance lipophilicity compared to hydroxyl-rich analogs like caffeic acid or the sodium salt in , which exhibit higher water solubility .

- Stability: Acetates generally hydrolyze under alkaline conditions, whereas chlorine-substituted esters (e.g., 2,4-dichlorophenoxy acetate) may resist hydrolysis longer due to stronger C-Cl bonds .

Research Findings and Challenges

- Reactivity in Synthesis: Fluorinated intermediates (e.g., 4,5-difluorobenzene-1,2-diamine in ) are prone to oxidation, requiring inert conditions . This instability contrasts with chlorine-substituted analogs, which are more robust but less metabolically favorable in vivo .

- Spectroscopic Analysis: Studies like on zinc acetate’s electronic structure highlight the importance of X-ray techniques for characterizing acetates, though fluorine’s electronegativity may alter spectral profiles compared to non-fluorinated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.